molecular formula C8H9ClN4 B1681622 Sephin1 CAS No. 13098-73-2

Sephin1

Número de catálogo B1681622
Número CAS: 13098-73-2
Peso molecular: 196.64 g/mol
Clave InChI: PDWJALXSRRSUHR-LFYBBSHMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sephin1 is a small molecule that is a derivative of guanabenz . It is known to inhibit the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), thereby potentially enhancing the integrated stress response (ISR), an adaptive mechanism against various cellular stresses, such as the accumulation of misfolded proteins . This makes it a promising therapeutic tool, especially since it provides neuroprotection without adverse effects on the α2-adrenergic system .


Chemical Reactions Analysis

Sephin1 is known to inhibit the dephosphorylation of eIF2α . This action prolongs the integrated stress response, which is initiated by the phosphorylation of eIF2α to diminish global protein translation and selectively allow for the synthesis of protective proteins . The exact chemical reactions involving Sephin1 are not detailed in the available resources.

Aplicaciones Científicas De Investigación

1. Neuroprotection against Excitotoxicity

  • Summary of Application: Sephin1, a derivative of guanabenz, inhibits the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which may enhance the integrated stress response (ISR), an adaptive mechanism against different cellular stresses, such as accumulation of misfolded proteins . This property of Sephin1 is used to protect neurons against excitotoxicity .
  • Methods of Application: The effects of Sephin1 on N-methyl-D-aspartic acid (NMDA) receptor signaling were studied, which may modulate the ISR and contribute to excitotoxic neuronal loss in several neurodegenerative conditions .
  • Results or Outcomes: Sephin1 completely blocked NMDA-induced neuronal death and was ineffective against AMPA-induced excitotoxicity . Both guanabenz and Sephin1 partially but significantly reduced NMDA-induced cytosolic Ca 2+ increase, leading to a complete inhibition of subsequent calpain activation .

2. Reduction of Prion Infection

  • Summary of Application: Sephin1 has been used in the field of prion biology to reduce PrP Sc levels in prion-infected cells .
  • Methods of Application: Prion-infected cells were treated with Sephin1 for a period of 7 days .
  • Results or Outcomes: Prolonged treatment with Sephin1 reduced PrP Sc to undetectable levels .

3. Protection Against Excitotoxicity

  • Summary of Application: Sephin1, a derivative of guanabenz, inhibits the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which may enhance the integrated stress response (ISR), an adaptive mechanism against different cellular stresses, such as accumulation of misfolded proteins . This property of Sephin1 is used to protect neurons against excitotoxicity .
  • Methods of Application: The effects of Sephin1 on N-methyl-D-aspartic acid (NMDA) receptor signaling were studied, which may modulate the ISR and contribute to excitotoxic neuronal loss in several neurodegenerative conditions .
  • Results or Outcomes: Sephin1 completely blocked NMDA-induced neuronal death and was ineffective against AMPA-induced excitotoxicity . Both guanabenz and Sephin1 partially but significantly reduced NMDA-induced cytosolic Ca 2+ increase, leading to a complete inhibition of subsequent calpain activation .

4. Therapeutic for Multiple Sclerosis

  • Summary of Application: Sephin1 has been used in the field of neurology as a promising therapeutic for multiple sclerosis . The integrated stress response, which is an innate cellular protective signaling pathway, reduces the cytotoxic impact of inflammation on oligodendrocytes .
  • Methods of Application: The effectiveness of Sephin1 in shielding oligodendrocytes against inflammatory stress was tested using a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis .
  • Results or Outcomes: Sephin1 delayed the onset of clinical symptoms, which correlated with a prolonged integrated stress response, reduced oligodendrocyte and axon loss, as well as diminished T cell presence in the CNS .

5. Treatment of Charcot-Marie-Tooth Disease

  • Summary of Application: Sephin1 has been used in the field of neurology as a potential treatment for Charcot-Marie-Tooth disease . The integrated stress response, which is an innate cellular protective signaling pathway, reduces the cytotoxic impact of inflammation on Schwann cells .
  • Methods of Application: The effectiveness of Sephin1 in shielding Schwann cells against inflammatory stress was tested using a mouse model of Charcot-Marie-Tooth disease .
  • Results or Outcomes: Sephin1 delayed the onset of clinical symptoms, which correlated with a prolonged integrated stress response, reduced Schwann cell and axon loss, as well as diminished T cell presence in the peripheral nervous system .

6. Treatment of Amyotrophic Lateral Sclerosis

  • Summary of Application: Sephin1 has been used in the field of neurology as a potential treatment for amyotrophic lateral sclerosis . The integrated stress response, which is an innate cellular protective signaling pathway, reduces the cytotoxic impact of inflammation on motor neurons .
  • Methods of Application: The effectiveness of Sephin1 in shielding motor neurons against inflammatory stress was tested using a mouse model of amyotrophic lateral sclerosis .
  • Results or Outcomes: Sephin1 delayed the onset of clinical symptoms, which correlated with a prolonged integrated stress response, reduced motor neuron and axon loss, as well as diminished T cell presence in the central nervous system .

Direcciones Futuras

Sephin1 is considered a promising therapeutic tool, particularly for conditions like multiple sclerosis . It has been shown to protect cells against CNS inflammation and delay disease progression in a mouse model of multiple sclerosis . Future research may focus on further exploring the therapeutic potential of Sephin1 in various diseases, particularly those associated with cellular stress and inflammation.

Propiedades

IUPAC Name

2-[(E)-(2-chlorophenyl)methylideneamino]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWJALXSRRSUHR-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783356
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Sephin1

CAS RN

951441-04-6, 13098-73-2
Record name IFB-088
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951441046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icerguastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NSC65390
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65390
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ICERGUASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M998304JB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sephin1
Reactant of Route 2
Reactant of Route 2
Sephin1
Reactant of Route 3
Sephin1
Reactant of Route 4
Sephin1
Reactant of Route 5
Sephin1
Reactant of Route 6
Sephin1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.